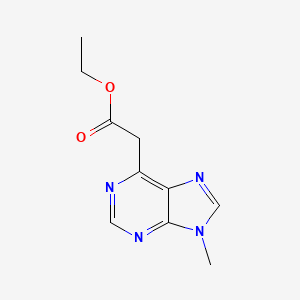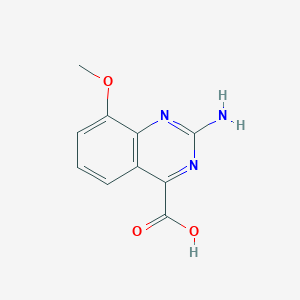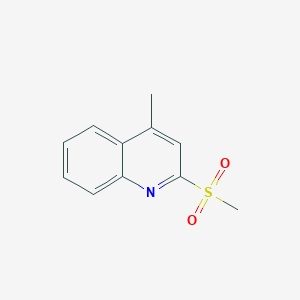
ethyl 2-(9-methyl-9H-purin-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9-methyl-9H-purin-6-yl)acetate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.
科学研究应用
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are useful in studying purine metabolism and function.
Biology: The compound can be used in the synthesis of nucleoside analogs, which are important tools in molecular biology for studying DNA and RNA interactions.
Medicine: Purine derivatives have potential therapeutic applications, including antiviral and anticancer activities. This compound may be explored for its potential in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2-(9-methyl-9H-purin-6-yl)acetate involves its interaction with biological molecules, particularly nucleic acids. As a purine derivative, it can mimic natural nucleotides and potentially interfere with DNA and RNA synthesis. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application, such as antiviral or anticancer activity.
相似化合物的比较
Ethyl 2-(9-methyl-9H-purin-6-yl)acetate can be compared with other purine derivatives such as:
Acyclovir: A well-known antiviral drug that targets viral DNA polymerase.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness
What sets this compound apart is its specific ester functional group, which can influence its solubility, stability, and reactivity
List of Similar Compounds
- Acyclovir
- Ganciclovir
- 6-Mercaptopurine
- Ethyl 2-(6-amino-9H-purin-9-yl)acetate
- Ethyl (4-(5-(9H-purin-6-ylthio)pentanoyl)-1-piperazinyl)acetate
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
ethyl 2-(9-methylpurin-6-yl)acetate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-8(15)4-7-9-10(12-5-11-7)14(2)6-13-9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
MQYJIZBIUYQDKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)





![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)



![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)

